KTt-45

T-type calcium channel blockade Cav3.2 inhibition Neuropathic pain

Researchers studying T-type calcium channel (Cav3.2) pharmacology often face challenges sourcing a tool compound with both validated in vitro potency and robust in vivo efficacy. KTt-45 directly addresses this gap as the most potent blocker identified in a comprehensive SAR study of prenylflavanones, outperforming the natural lead 6-PNG. • Cav3.2 Blockade: Demonstrates superior potency (IC50 = 0.39 µM) in patch-clamp assays on Cav3.2-expressing HEK293 cells, enabling precise electrophysiological studies. • In Vivo Validation: Completely reverses mechanical allodynia at the minimum tested dose in a partial sciatic nerve ligation mouse model, serving as a reliable reference for neuropathic pain research. • Dual Pharmacology: Induces mitochondrial-dependent apoptosis in HeLa cervical cancer cells, facilitating mechanistic studies linking T-channel blockade to programmed cell death.

Molecular Formula C22H24O5
Molecular Weight 368.4 g/mol
Cat. No. B12384132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKTt-45
Molecular FormulaC22H24O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3O)O)CC
InChIInChI=1S/C22H24O5/c1-3-13(4-2)9-10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)14-7-5-6-8-16(14)23/h5-9,11,19,23-24,26H,3-4,10,12H2,1-2H3
InChIKeyATJZZFGWYRTNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one: Structural and Pharmacological Classification for Research Procurement


6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one (also designated as compound 8j or KTt-45) is a synthetic prenylflavanone derivative belonging to the flavonoid class. This compound is characterized by a flavanone skeleton (5,7-dihydroxy-2-(2-hydroxyphenyl)chroman-4-one core) with a 3-ethylpent-2-enyl prenyl side-chain at the C-6 position [1]. It was designed and synthesized as part of a structure-activity relationship (SAR) study aimed at developing novel T-type calcium channel (Cav3.2) blockers with enhanced potency relative to the natural hop component 6-prenylnaringenin (6-PNG) [2]. The compound exhibits pronounced Cav3.2 T-channel blockade and has demonstrated efficacy in preclinical models of neuropathic pain, as well as emerging anticancer activity in certain cell lines [3].

Procurement Risk Alert: Why Generic Flavanones or 6-PNG Cannot Substitute for 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one in T-Channel Research


The substitution of 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one (8j/KTt-45) with generic flavanones or the parent compound 6-PNG is not scientifically justifiable due to distinct structure-activity relationships that govern potency and in vivo efficacy. While the flavanone core provides the foundational scaffold for T-type calcium channel (Cav3.2) blockade, the specific 3-ethylpent-2-enyl prenyl moiety at C-6, in combination with the 2'-hydroxyl group on the B-ring, confers a unique pharmacological profile that is not replicated by other prenylflavanone analogs [1]. Direct comparative studies have established that this compound exhibits superior Cav3.2 inhibitory potency (IC50 = 0.39 µM) relative to 6-PNG (IC50 ≈ 1 µM) and outperforms structurally related derivatives in both in vitro and in vivo pain models [2]. Consequently, researchers and procurement professionals must recognize that replacing this specific compound with a seemingly similar flavanone will result in altered target engagement and potentially invalid experimental outcomes.

Quantitative Differentiation of 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one: Head-to-Head Comparator Data


Cav3.2 T-Type Calcium Channel Blockade Potency: Direct Comparison with 6-PNG and Structural Analogs

In a head-to-head electrophysiological evaluation using HEK293 cells transfected with Cav3.2 T-type channels, compound 8j (KTt-45) demonstrated superior potency as a T-channel blocker relative to the parent compound 6-prenylnaringenin (6-PNG) and several structural analogs. The IC50 value for 8j was determined to be 0.39 µM, representing a >2.5-fold increase in potency compared to 6-PNG, which exhibited an IC50 of approximately 1 µM [1]. Furthermore, 8j outperformed other derivatives in the same series, including 11b (IC50 = 0.26 µM) and 12c (IC50 = 0.50 µM), in terms of overall in vivo efficacy despite 11b having a marginally lower IC50 [2].

T-type calcium channel blockade Cav3.2 inhibition Neuropathic pain Prenylflavanone SAR

In Vivo Neuropathic Pain Reversal: Minimal Effective Dose Comparison in Murine Model

Among the four most potent Cav3.2 blockers identified in the SAR study, compound 8j (KTt-45) provided the most favorable outcome in in vivo neuropathic pain experiments. Systemic administration of 8j at the minimum tested dose completely restored mechanical allodynia in a mouse model of neuropathic pain induced by partial sciatic nerve ligation [1]. This in vivo efficacy was superior to that observed for the structurally related analog 11b, despite 11b exhibiting a slightly lower in vitro IC50 (0.26 µM vs 0.39 µM) [2]. The differential in vivo performance highlights the importance of pharmacokinetic and pharmacodynamic properties beyond simple target engagement.

Neuropathic pain In vivo efficacy Mechanical allodynia Partial sciatic nerve ligation

Anticancer Activity: Apoptosis Induction in HeLa Cervical Cancer Cells

Independent studies have identified KTt-45 (8j) as an anticancer agent that induces apoptosis in HeLa cervical cancer cells [1]. This activity is attributed to its T-type calcium channel blockade, linking its mechanism of action to its established role as a Cav3.2 inhibitor. While the compound was originally developed for pain indications, this secondary anticancer activity expands its utility as a multi-faceted research tool .

Anticancer Apoptosis Cervical cancer HeLa cells T-type calcium channel

Structural Specificity of the 3-Ethylpent-2-enyl Prenyl Moiety for Enhanced Potency

The structure-activity relationship (SAR) studies conducted on synthetic 6-PFVNs (prenylflavanones) revealed that the 3-ethylpent-2-enyl prenyl group at the C-6 position, in combination with a 2'-hydroxyl group on the B-ring, is critical for achieving high Cav3.2 T-channel blocking potency [1]. The compound 8j (KTt-45) was identified as the most potent blocker of Cav3.2 T-channels among the synthesized series, demonstrating that the specific prenyl side-chain structure significantly influences target engagement [2]. This contrasts with other prenylflavanones, such as sophoraflavanone G (IC50 = 0.68–0.75 µM), which are less potent despite sharing a similar core scaffold [3].

Structure-activity relationship Prenylflavanone Cav3.2 blockade Flavanone derivatives

Primary Research and Industrial Application Scenarios for 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one (KTt-45/8j)


Cav3.2 T-Type Calcium Channel Pharmacology and Electrophysiology Studies

Given its well-characterized Cav3.2 T-channel blockade (IC50 = 0.39 µM) and demonstrated potency relative to 6-PNG and other prenylflavanones, KTt-45 serves as an ideal positive control or tool compound for electrophysiological studies investigating T-channel function in HEK293 cells or primary neuronal cultures [1]. Researchers can employ this compound to validate Cav3.2-mediated currents and to benchmark novel T-channel blockers in comparative studies [2].

Preclinical Neuropathic Pain Model Research and Drug Discovery

The superior in vivo efficacy of 8j in the partial sciatic nerve ligation mouse model makes it a preferred reference compound for studies of neuropathic pain mechanisms [1]. Its ability to completely reverse mechanical allodynia at the minimum tested dose supports its use in target validation studies and as a benchmark for evaluating novel analgesic candidates that target T-type calcium channels [2].

Oncology Research: Investigating T-Type Calcium Channel Blockade in Cancer Cell Apoptosis

KTt-45's demonstrated ability to induce apoptosis in HeLa cervical cancer cells positions it as a valuable tool for exploring the role of T-type calcium channels in cancer cell survival and proliferation [1]. Researchers in oncology can utilize this compound to dissect the molecular pathways linking Cav3.2 blockade to programmed cell death, potentially uncovering novel therapeutic vulnerabilities [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Programs

The distinct SAR profile of KTt-45, wherein the 3-ethylpent-2-enyl prenyl group at C-6 confers enhanced potency over simpler prenyl moieties, provides a robust template for medicinal chemists designing next-generation Cav3.2 blockers [1]. This compound can be used as a starting point for further derivatization aimed at improving pharmacokinetic properties or target selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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